![molecular formula C17H13NO5S2 B4585758 methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)

methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate

Overview

Description

This compound belongs to a class of thiazolidinone derivatives, which have been studied for various biological activities, including as potential drug candidates. The interest in these compounds arises from their diverse range of biological and pharmacological properties.

Synthesis Analysis

The synthesis of similar thiazolidinone derivatives often involves the cyclocondensation of appropriate precursors. For example, Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives through the cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) (Ali et al., 2012). This method could be adapted for the synthesis of methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate.

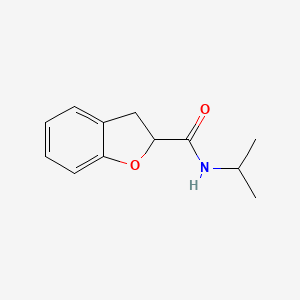

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated using various spectroscopic techniques. For instance, Gültekin et al. (2020) used XRD, FT-IR, UV-Vis, and NMR techniques to characterize similar compounds (Gültekin et al., 2020).

Chemical Reactions and Properties

Thiazolidinone derivatives often exhibit a range of chemical reactions due to their functional groups. The reactivity can be influenced by substitutions on the thiazolidinone ring, as seen in the studies by Nikalje et al. (2014, 2015) on similar compounds (Nikalje, 2014), (Nikalje et al., 2015).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure can be determined using techniques such as X-ray crystallography, as demonstrated in the research on related compounds by Mabkhot et al. (2019) (Mabkhot et al., 2019).

Scientific Research Applications

Anticancer and Antioxidant Activities

Novel derivatives of 1,3-thiazolidin-4-one, including compounds structurally related to methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate, have demonstrated significant anticancer and antioxidant activities. These compounds were synthesized and evaluated for their potential in inhibiting cancer cell growth and protecting against oxidative stress (K. Saied et al., 2019).

Anti-Inflammatory Evaluation

Further research into 1,3-thiazolidin-4-one derivatives has shown promising anti-inflammatory activity in both in-vitro and in-vivo models. The compounds were synthesized and assessed for their effectiveness in reducing inflammation, with some demonstrating comparable activity to standard anti-inflammatory drugs without significant ulcerogenic toxicity (A. P. Nikalje, 2014).

Organic Electronics

Compounds with a thiazolidinone core are being explored for their utility in organic electronics, specifically in the design of organic solar cells. The structural features of these molecules contribute to their photovoltaic properties, making them suitable for use as components in solar energy conversion technologies (Usman Ali et al., 2020).

Antimicrobial Properties

Additionally, thiazolidinone derivatives have been investigated for their antimicrobial activities. These studies aim to explore the potential of such compounds in combating various microbial infections, highlighting the versatility of the thiazolidinone scaffold in medicinal chemistry (Wagnat W. Wardkhan et al., 2008).

Aldose Reductase Inhibition

Research into iminothiazolidin-4-one acetate derivatives has identified potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These findings suggest potential therapeutic applications for managing diabetes-related disorders (Sher Ali et al., 2012).

properties

IUPAC Name |

methyl 2-[(5E)-2,4-dioxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S2/c1-22-14(19)10-18-16(20)13(25-17(18)21)9-11-7-8-15(23-11)24-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPWJIPGDFFPPH-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CN1C(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/SC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)

![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)

![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)

![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)